molecular formula C14H19ClN2O2 B2452190 2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine CAS No. 1376047-25-4

2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine

Cat. No. B2452190
CAS RN: 1376047-25-4
M. Wt: 282.77
InChI Key: UEPCREJSTOKCPW-UHFFFAOYSA-N
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Description

The compound “2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carbonyl group (C=O), an azetidine ring (a four-membered ring containing one nitrogen and three carbon atoms), and a pentyloxy group (a five-carbon chain attached through an oxygen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the pyridine ring could impart some rigidity to the molecule, while the pentyloxy group would likely provide some flexibility .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of pyridines, azetidines, and carbonyl compounds. These could include electrophilic aromatic substitution on the pyridine ring, ring-opening reactions of the azetidine, and nucleophilic addition to the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially charged nitrogen in the pyridine ring could make it somewhat soluble in polar solvents. Its boiling and melting points would likely be relatively high due to the size and complexity of the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-pentoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-3-4-7-19-12-9-17(10-12)14(18)11-5-6-13(15)16-8-11/h5-6,8,12H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPCREJSTOKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CN(C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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